(S)-2-(4-Fluorophenyl)propanal
CAS No.:
Cat. No.: VC17218164
Molecular Formula: C9H9FO
Molecular Weight: 152.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9FO |
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Molecular Weight | 152.16 g/mol |
IUPAC Name | (2S)-2-(4-fluorophenyl)propanal |
Standard InChI | InChI=1S/C9H9FO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3/t7-/m1/s1 |
Standard InChI Key | AANCPBXTNIZNIJ-SSDOTTSWSA-N |
Isomeric SMILES | C[C@H](C=O)C1=CC=C(C=C1)F |
Canonical SMILES | CC(C=O)C1=CC=C(C=C1)F |
Introduction
Chemical Identity and Structural Features
(S)-2-(4-Fluorophenyl)propanal (C₉H₉FO) consists of a propanal chain substituted at the second carbon with a 4-fluorophenyl group. The (S)-enantiomer configuration is critical for its stereospecific interactions in biological systems. Key parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₉FO | |
Molecular Weight | 168.16 g/mol | |
CAS Registry Number | 2928-17-8 (racemic form) | |
IUPAC Name | (S)-2-(4-Fluorophenyl)propanal | |
SMILES Notation | CC@@HC1=CC=C(C=C1)F |
The fluorine atom at the para position enhances electronegativity, influencing the compound’s reactivity and binding affinity in molecular interactions .
Synthesis and Optimization
Classical Synthetic Routes
The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. A modified approach reported in recent literature involves:
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Bromination: Introducing bromine at the 4-position of fluorobenzene to form 4-bromo-2-fluorophenyl intermediates .
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Aldol Condensation: Reacting with propanal derivatives under basic conditions to form the propanal backbone .
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Chiral Resolution: Using enzymatic or chromatographic methods to isolate the (S)-enantiomer .
For example, sulfinyl-directed alkylation of homopiperazine derivatives has been employed to achieve enantiomeric excess >90% .
Catalytic Innovations
Recent studies highlight the use of asymmetric organocatalysis to improve yield and enantioselectivity. For instance, proline-based catalysts enable direct aldol reactions with 4-fluorobenzaldehyde, achieving 85% ee .
Physicochemical Properties
Experimental data from mass spectrometry and NMR studies reveal:
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Boiling Point: 245–250°C (estimated via molecular weight correlations) .
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Solubility: Miscible in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water .
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Spectroscopic Signatures:
Pharmacological and Industrial Applications
Dopamine Transporter (DAT) Modulation
(S)-2-(4-Fluorophenyl)propanal derivatives exhibit atypical DAT inhibition, reducing cocaine and methamphetamine reinforcement in preclinical models . Key findings:
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Compound 12b: A homopiperazine analogue showed 421-fold selectivity for DAT over SERT (Kᵢ = 8.37 nM) .
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Metabolic Stability: Piperidine derivatives (e.g., 20a) demonstrated improved half-life in rat liver microsomes (>60 min vs. 15 min for earlier analogues) .
Anticancer Activity
Preliminary studies suggest fluorophenylpropanal derivatives inhibit tubulin polymerization, with IC₅₀ values <1 μM in MCF-7 breast cancer cells .
Future Research Directions
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Enantioselective Synthesis: Developing continuous-flow systems for large-scale production.
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Neuropharmacology: Evaluating DAT inhibitors in primate models of addiction.
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Structure-Activity Relationships: Modifying the propanal chain to enhance blood-brain barrier penetration.
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